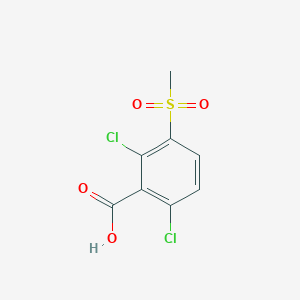![molecular formula C9H6ClNO2S2 B1417006 2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1152605-21-4](/img/structure/B1417006.png)
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Vue d'ensemble
Description
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a chemical compound with the IUPAC name [2-(5-chloro-2-thienyl)ethoxy]acetic acid . It has a molecular weight of 220.68 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClO3S/c9-7-2-1-6(13-7)3-4-12-5-8(10)11/h1-2H,3-5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is an oil and is stored at room temperature . It has a molecular weight of 220.68 .Applications De Recherche Scientifique
Electrophilic Aromatic Reactivities and Pyrolysis
- The compound shows significant reactivity in electrophilic aromatic reactions, particularly in the context of pyrolysis of esters. This reactivity is influenced by the polarizability of thiazole and the effects of hydrogen bonding on the reactivity of nitrogen-containing heterocycles (August, Davis, & Taylor, 1986).
Photodegradation Behavior in Pharmaceutical Compounds
- The compound has been studied for its photodegradation behavior in pharmaceutical contexts, particularly in treatments related to overactive bladder. Its degradation products and mechanisms, including interactions with singlet oxygen, have been investigated using techniques like LC-MS/MS and NMR (Wu, Hong, & Vogt, 2007).
Synthesis and Structural Analysis
- There's a focus on synthesizing and analyzing the structure of similar compounds, including their crystal structure and spectroscopic characterization. Such studies are crucial for understanding the compound's properties and potential applications in various fields (Aydin et al., 2010).
Fluorescence Properties for Metal Ion Detection
- Studies on the synthesis of related fluorescent compounds and their selective detection properties for metal ions like Co2+ have been conducted. This indicates potential applications in chemical sensing and diagnostics (Li Rui-j, 2013).
Biological Activity Studies
- The compound and its derivatives have been synthesized and evaluated for potential biological activities, including antimicrobial properties and interactions with specific enzymes like aldose reductase. Such studies are vital for developing new therapeutic agents (Krátký, Vinšová, & Stolaříková, 2017); (Kučerová-Chlupáčová et al., 2020).
Photophysical Properties and DFT Studies
- Novel chromophores related to the compound have been synthesized, with a focus on their photophysical properties and effects of structural manipulations. DFT (Density Functional Theory) studies provide insights into their electronic structures and potential applications in material science (Jachak et al., 2021).
Propriétés
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-7-2-1-6(15-7)9-11-5(4-14-9)3-8(12)13/h1-2,4H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCPXOXILZYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Difluoromethoxy)phenyl]oxirane](/img/structure/B1416926.png)
![5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1416927.png)
![4-[2-(2-Methylphenyl)ethyl]piperidine](/img/structure/B1416928.png)
![4-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1416929.png)
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)







![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)